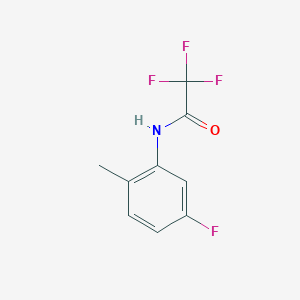
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is a fluorinated organic compound with the molecular formula C9H7F4NO. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide typically involves the reaction of 5-fluoro-2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-fluoro-2-methylaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The 5-fluoro-2-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives.
Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid and amine.
科学研究应用
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: This compound has a similar trifluoromethyl group but differs in the substitution pattern on the aromatic ring.
2,2,2-Trifluoroacetamide: Lacks the additional fluoro and methyl groups on the aromatic ring, resulting in different chemical properties.
N-Methyltrifluoroacetamide: Similar in structure but with a different substitution pattern.
Uniqueness
2,2,2-Trifluoro-N-(5-fluoro-2-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro substituents, which impart distinct reactivity and stability. This makes it a valuable compound for various research applications, particularly in the synthesis of fluorinated organic molecules.
属性
IUPAC Name |
2,2,2-trifluoro-N-(5-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-5-2-3-6(10)4-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWFOHAVTGALLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
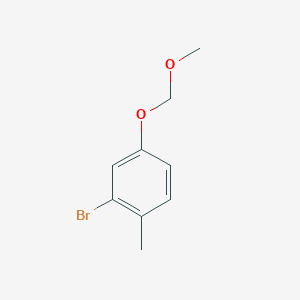
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)
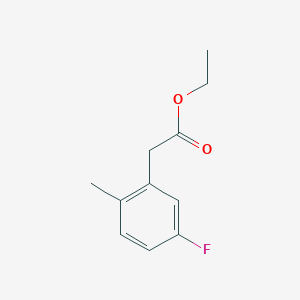
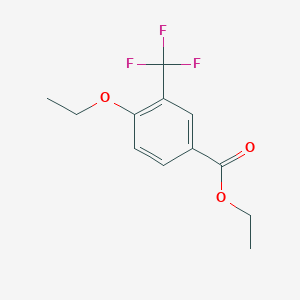
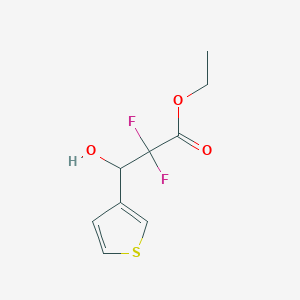
![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)

![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)
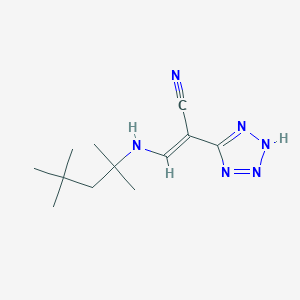
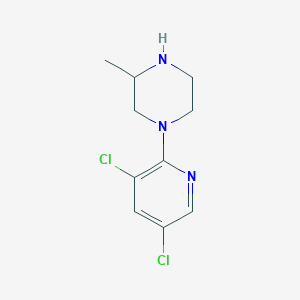

![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)
![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)
